3FAx-Neu5Ac
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3FAx-Neu5Ac involves multiple steps, starting from the appropriate sugar derivatives. The key steps include:
Fluorination: Introduction of a fluorine atom at the C3 position of the sugar derivative.
Acetylation: Acetylation of hydroxyl groups to protect them during subsequent reactions.
Glycosylation: Formation of the glycosidic bond to produce the desired sialic acid analog.
Deacetylation: Removal of acetyl groups to yield the final product
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3FAx-Neu5Ac undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .
Scientific Research Applications
3FAx-Neu5Ac has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signal transduction.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting metastasis by blocking sialyltransferase activity
Industry: Utilized in the production of glycomimetics and other bioactive compounds.
Mechanism of Action
3FAx-Neu5Ac exerts its effects by inhibiting sialyltransferase, an enzyme responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. This inhibition leads to reduced sialylation on the cell surface, affecting cell adhesion, migration, and signal transduction. The compound targets sialyltransferase and interferes with its activity, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
3Fax-Peracetyl Neu5Ac: Another sialic acid analog with similar inhibitory effects on sialyltransferase.
CMP-Neu5Ac: A natural substrate for sialyltransferase, used as a reference compound in studies.
Uniqueness
3FAx-Neu5Ac is unique due to its fluorine substitution at the C3 position, which enhances its inhibitory activity and cell permeability compared to other sialic acid analogs. This makes it a valuable tool in studying sialylation and its role in various biological processes .
Properties
Molecular Formula |
C22H30FNO14 |
---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
methyl (2S,3R,4R,5S,6R)-5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C22H30FNO14/c1-9(25)24-16-18(17(35-12(4)28)15(34-11(3)27)8-33-10(2)26)38-22(21(31)32-7,37-14(6)30)20(23)19(16)36-13(5)29/h15-20H,8H2,1-7H3,(H,24,25)/t15-,16+,17-,18-,19-,20-,22+/m1/s1 |
InChI Key |
COXHVKPJIOSDPS-NVYCINEKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)F)OC(=O)C |
Origin of Product |
United States |
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